molecular formula C13H16FN B14801019 3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane

3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane

Cat. No.: B14801019
M. Wt: 205.27 g/mol
InChI Key: UDSRQPUEMWTFLD-UHFFFAOYSA-N
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Description

3-(2-Fluoro-phenyl)-8-azabicyclo[3.2.1]octane is a synthetic bicyclic compound featuring a nitrogen atom within its fused cyclohexane and cyclopropane rings (8-azabicyclo[3.2.1]octane core). The substitution of a 2-fluorophenyl group at position 3 distinguishes it from simpler azabicyclo derivatives. This fluorine atom introduces electronegativity and steric effects, enhancing metabolic stability and modulating interactions with biological targets such as neurotransmitter receptors . The compound’s rigid bicyclic framework and aromatic substituent make it a promising candidate for medicinal chemistry, particularly in central nervous system (CNS) drug discovery, where structural analogs have shown activity as receptor modulators .

Properties

Molecular Formula

C13H16FN

Molecular Weight

205.27 g/mol

IUPAC Name

3-(2-fluorophenyl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H16FN/c14-13-4-2-1-3-12(13)9-7-10-5-6-11(8-9)15-10/h1-4,9-11,15H,5-8H2

InChI Key

UDSRQPUEMWTFLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where an α,β-unsaturated ketone reacts with a suitable diene to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors for the Diels-Alder reaction and subsequent steps, as well as the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the bicyclic structure .

Scientific Research Applications

3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents/Functional Groups Key Properties/Biological Activity Reference
3-(2-Fluoro-phenyl)-8-azabicyclo[3.2.1]octane 2-Fluorophenyl at C3 Enhanced metabolic stability; CNS receptor modulation
2-Azabicyclo[3.2.1]octane Basic bicyclic core (no fluorine or phenyl) Lacks fluorophenyl; lower receptor selectivity
3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane Sulfanyl and pyridine groups Increased lipophilicity; antimicrobial potential
3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane Pyridinylmethyl substituent Improved solubility; dopamine receptor interactions
8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine Trifluoromethyl and amine groups High lipophilicity; metabolic stability
3-(2H-1,2,3-Triazol-2-yl)-8-azabicyclo[3.2.1]octane Triazole ring Anti-inflammatory and analgesic activity

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